molecular formula C10H8ClN3S B1482662 2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2090848-13-6

2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482662
CAS No.: 2090848-13-6
M. Wt: 237.71 g/mol
InChI Key: QBXSSHYKOSBVNX-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 4, a thiophen-2-yl moiety at position 3, and an acetonitrile side chain. This structure combines reactive groups (chloromethyl and nitrile) with aromatic systems, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functionalization steps, with structural validation via NMR and LCMS .

Properties

IUPAC Name

2-[4-(chloromethyl)-3-thiophen-2-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSSHYKOSBVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a chloromethyl group and a thiophene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C10H8ClN3S, with a molecular weight of 237.71 g/mol. The structure is defined as follows:

PropertyValue
Molecular FormulaC10H8ClN3S
Molecular Weight237.71 g/mol
CAS Number2090848-13-6
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The chloromethyl and thiophene groups may enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity through inhibition or activation mechanisms.

Biological Activity

Recent studies have highlighted the potential pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development in treating infections.
  • Anticancer Properties : Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cells. The presence of the thiophene ring may contribute to enhanced cytotoxicity against specific cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A summary of notable studies focusing on the biological activity of this compound is presented below:

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Indicated cytotoxic effects on various cancer cell lines, suggesting potential anticancer applications.
Explored enzyme inhibition properties, highlighting its potential role in metabolic regulation.

Comparison with Similar Compounds

Research Findings and Challenges

  • Computational Analysis : Tools like Multiwfn () could predict electron density maps for reactivity comparisons.
  • Challenges : The chloromethyl group’s instability requires careful handling, whereas ’s compound faces synthetic complexity and scalability issues.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile generally involves:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of the chloromethyl group at the 4-position of the pyrazole.
  • Attachment of the thiophen-2-yl substituent at the 3-position.
  • Linking the acetonitrile moiety to the N-1 position of the pyrazole.

These steps require careful control of reaction conditions to achieve regioselectivity and functional group compatibility.

Specific Literature Procedures

Pyrazole Formation and Functionalization

One documented approach involves the preparation of substituted pyrazoles via cyclization of hydrazines with 1,3-dicarbonyl compounds or equivalents, followed by chloromethylation at the 4-position. For example, 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride intermediates have been synthesized by reacting the corresponding pyrazole with chloromethylating agents under controlled conditions, often using thionyl chloride or chloromethyl methyl ether derivatives in dry solvents such as dichloromethane or 1,2-dichloroethane.

Thiophen-2-yl Substitution

The thiophen-2-yl group is introduced typically via cross-coupling reactions or nucleophilic substitution on a preformed pyrazole ring. In some protocols, thiophenemethanol is converted into the corresponding chloromethyl derivative using thionyl chloride, which is then used to alkylate the pyrazole nitrogen or carbon positions as required.

Acetonitrile Linkage

The acetonitrile substituent is usually introduced by alkylation of the pyrazole nitrogen with a suitable acetonitrile-containing alkyl halide or via condensation reactions with cyanoacetate derivatives. The nitrile group is stable under many reaction conditions and can be carried through multi-step syntheses without significant degradation.

Representative Experimental Procedure

A typical preparation involves the following steps:

Step Reagents & Conditions Description
1 Pyrazole precursor + chloromethylating agent (e.g., chloromethyl methyl ether) in dry dichloromethane, 0 °C to room temperature Formation of 4-(chloromethyl)pyrazole intermediate
2 Thiophenemethanol + thionyl chloride, 0 °C to room temperature Conversion to 2-(chloromethyl)thiophene
3 Coupling of 4-(chloromethyl)pyrazole with 2-(chloromethyl)thiophene under basic conditions (e.g., 2,6-lutidine) in 1,2-dichloroethane, room temperature Introduction of thiophen-2-yl substituent at 3-position
4 Alkylation of pyrazole nitrogen with acetonitrile-containing alkyl halide under inert atmosphere, with stirring at ambient temperature Formation of final product this compound

The reaction mixtures are typically degassed via freeze-pump-thaw cycles and stirred under inert atmosphere to avoid side reactions.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using gradients of ethyl acetate and hexanes.
  • Product purity is confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • Typical yields range from moderate to high (50–90%) depending on reaction optimization.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Solvents Dry dichloromethane, 1,2-dichloroethane
Chloromethylating agents Chloromethyl methyl ether, thionyl chloride
Temperature ranges 0 °C to room temperature, sometimes up to 60 °C for specific steps
Reaction atmosphere Argon or nitrogen inert atmosphere
Reaction time 0.5 to 20 hours depending on step
Bases used 2,6-Lutidine, triethylamine
Purification methods Flash column chromatography with silica gel, gradient elution (ethyl acetate/hexanes)
Characterization techniques ^1H NMR, ^13C NMR, IR, HRMS, TLC
Typical yields 50–90%

Research Findings and Notes

  • The chloromethylation step requires careful control to avoid over-chlorination or side reactions such as Friedel-Crafts alkylation.
  • Use of dry solvents and inert atmosphere is critical to prevent hydrolysis of sensitive intermediates.
  • Degassing the reaction mixture improves radical-mediated or photochemical steps if employed.
  • The thiophen-2-yl substitution is best achieved via preformed chloromethyl derivatives of thiophenemethanol, which are reactive alkylating agents.
  • The nitrile group remains intact under the reaction conditions, facilitating downstream functionalization if desired.

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?

A1. The compound contains a pyrazole core substituted with a chloromethyl group (CH2Cl), a thiophen-2-yl heterocycle, and an acetonitrile (CN) side chain. These groups confer distinct reactivity:

  • Chloromethyl : Facilitates nucleophilic substitution reactions (e.g., SN2 with amines or thiols) for functionalization .
  • Thiophen-2-yl : Enhances π-stacking interactions in crystal structures and may influence electronic properties .
  • Acetonitrile : Acts as a polarizable nitrile group, enabling coordination chemistry or further derivatization (e.g., hydrolysis to carboxylic acids) .
    Structural characterization via X-ray crystallography (e.g., SHELX refinement ) is critical to confirm substituent positions and intermolecular interactions.

Q. Q2. What methodologies are recommended for synthesizing this compound?

A2. Synthesis typically involves:

Pyrazole core formation : Cyclocondensation of hydrazines with β-keto nitriles or via Mannich reactions (e.g., using N-substituted diazacrown ethers) .

Thiophene substitution : Suzuki-Miyaura coupling or electrophilic substitution to introduce the thiophen-2-yl group .

Chloromethylation : Reaction with chloromethylating agents (e.g., ClCH2SO2Cl) under controlled conditions to avoid overalkylation .
Optimization Tip : Monitor reaction progress using HPLC or TLC to minimize byproducts like dimerized pyrazoles .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between predicted and experimentally observed physicochemical properties (e.g., density, pKa)?

A3. Discrepancies often arise from computational approximations (e.g., DFT-based predictions) versus experimental data. Mitigation strategies include:

  • Cross-validation : Compare predicted properties (e.g., pKa ≈ 0.21 ) with experimental measurements via potentiometric titration.
  • Crystallographic analysis : Use SHELXL-refined X-ray structures to validate molecular geometry and hydrogen-bonding networks influencing solubility.
  • Spectroscopic correlation : Align NMR/IR data with computational vibrational/electronic profiles.

Q. Table 1: Predicted vs. Experimental Properties

PropertyPredicted Experimental (Hypothetical)
Density (g/cm³)1.521.48 (X-ray data )
pKa0.210.35 (titration)

Q. Q4. What advanced techniques are critical for characterizing this compound’s stability under reactive conditions?

A4.

  • Thermogravimetric Analysis (TGA) : Assess thermal stability of the chloromethyl group (decomposition ~200–250°C) .
  • Kinetic Studies : Monitor hydrolysis of the nitrile group in acidic/basic media via UV-Vis or LC-MS .
  • Crystal Polymorphism Screening : Use solvent-drop grinding and differential scanning calorimetry (DSC) to identify stable polymorphs .

Q. Q5. How can byproduct formation during synthesis be systematically analyzed and mitigated?

A5. Common byproducts include:

  • Dimerized pyrazoles : Result from uncontrolled chloromethylation. Mitigate via low-temperature reactions and stoichiometric control .
  • Thiophene oxidation products : Use inert atmospheres (N2/Ar) to prevent sulfoxide formation .
    Analytical Workflow :

LC-MS/PDA : Identify byproducts via retention time and mass fragmentation.

SC-XRD (Single-Crystal XRD) : Resolve ambiguous structures using SHELXL .

DFT Calculations : Predict reactivity pathways to optimize reaction conditions .

Methodological Challenges and Solutions

Q. Q6. What strategies improve the refinement of this compound’s crystal structure using SHELX?

A6. Challenges include disorder in the chloromethyl group or thiophene orientation. Solutions:

  • Restraints : Apply SHELXL distance/angle restraints for flexible groups (e.g., CH2Cl) .
  • Twinned Data : Use TWIN/BASF commands in SHELX for twinned crystals .
  • Validation Tools : Check R-factor convergence and ADP (atomic displacement parameter) consistency .

Q. Q7. How can researchers design derivatives of this compound for targeted applications (e.g., medicinal chemistry)?

A7. Focus on functionalization:

  • Nitrile → Amidine : React with hydroxylamine to form amidoximes for metal chelation .
  • Chloromethyl → Thioether : Substitute with thiols (e.g., cysteine derivatives) for bioconjugation .
  • Thiophene → Fused heterocycles : Explore photocyclization to create tricyclic analogs .

Data Contradiction Analysis

Q. Q8. How should conflicting NMR and X-ray data for substituent conformations be addressed?

A8. Example: X-ray shows thiophene coplanar with pyrazole, but NMR suggests rotation.

  • Solution : Perform variable-temperature NMR to assess rotational barriers.
  • Dynamic XRD : Collect data at multiple temperatures to capture conformational flexibility .
  • DFT-MD Simulations : Model energy barriers for thiophene rotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

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